molecular formula C21H23N3O3 B2753015 1-(1,3-benzoxazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]pyrrolidine-2-carboxamide CAS No. 2034204-66-3

1-(1,3-benzoxazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]pyrrolidine-2-carboxamide

Cat. No.: B2753015
CAS No.: 2034204-66-3
M. Wt: 365.433
InChI Key: DMEHBYIWALQTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzoxazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzoxazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]pyrrolidine-2-carboxamide typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of alcoholic potassium hydroxide to form benzo[d]oxazole-2-thiol. This intermediate is then reacted with hydrazine hydrate to produce 2-hydrazinylbenzo[d]oxazole. The final compound is obtained by reacting this intermediate with 2-methoxyphenethylamine and pyrrolidine-2-carboxylic acid under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-benzoxazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

1-(1,3-benzoxazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule assembly in cancer cells, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind to tubulin, preventing its polymerization and thus disrupting the microtubule network essential for cell division.

Comparison with Similar Compounds

Uniqueness: 1-(1,3-benzoxazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]pyrrolidine-2-carboxamide stands out due to its unique combination of a benzoxazole ring with a pyrrolidine-2-carboxamide moiety, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[2-(2-methoxyphenyl)ethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-26-18-10-4-2-7-15(18)12-13-22-20(25)17-9-6-14-24(17)21-23-16-8-3-5-11-19(16)27-21/h2-5,7-8,10-11,17H,6,9,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEHBYIWALQTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.